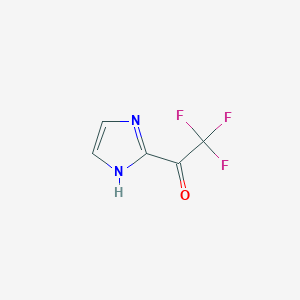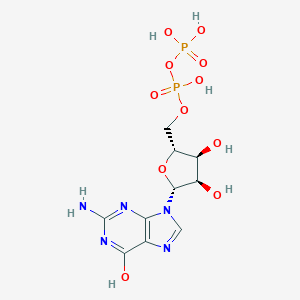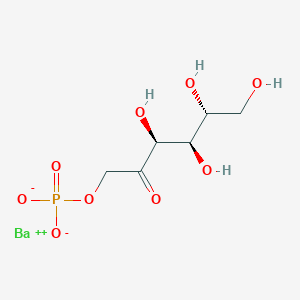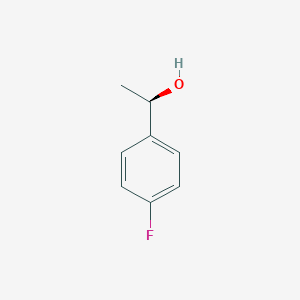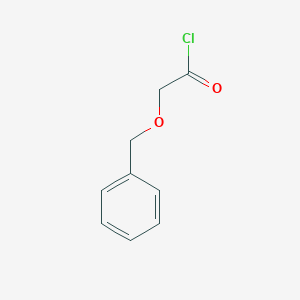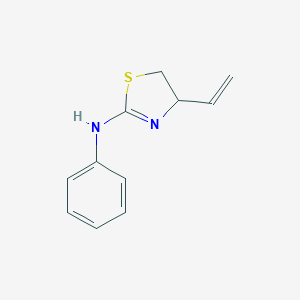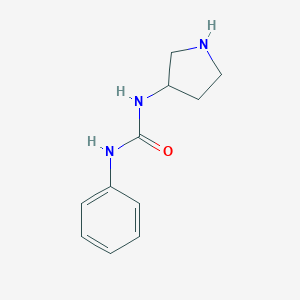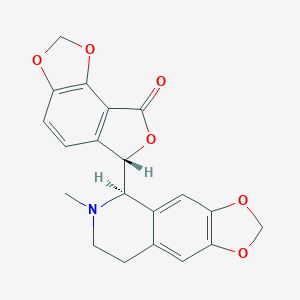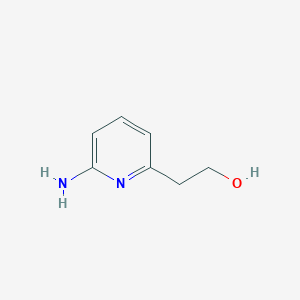
2-(6-Aminopyridin-2-YL)éthanol
Vue d'ensemble
Description
2-(6-Aminopyridin-2-yl)ethanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring an amino group at the 6-position and an ethanol group at the 2-position of the pyridine ring
Applications De Recherche Scientifique
2-(6-Aminopyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
Similar compounds, such as 2,6-diaminopyridine based functional polymers, have been synthesized and studied for their thermoresponsive properties . These polymers display upper critical solution temperature (UCST)-type reversible thermoresponsiveness in water/alcohol mixtures .
Mode of Action
It’s worth noting that similar compounds, such as 2,6-diaminopyridine based functional polymers, exhibit thermoresponsive behavior . This means that their solubility in a solvent can be controlled by temperature, which could potentially influence their interaction with targets .
Result of Action
Similar compounds have been studied for their potential applications in drug delivery, sensing, personal care, and microfluidic applications due to their thermoresponsive properties .
Action Environment
The action of 2-(6-Aminopyridin-2-YL)ethanol may be influenced by environmental factors such as temperature and solvent composition . For instance, the phase transition temperature of similar compounds can be tuned by varying the concentration of the polymer solution, the nature of the alcohol, or the composition of the solvent mixture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopyridin-2-yl)ethanol typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with ethanolamine under basic conditions to introduce the ethanol group. The amino group can be introduced through subsequent amination reactions.
Industrial Production Methods
Industrial production of 2-(6-Aminopyridin-2-yl)ethanol may involve multi-step processes starting from readily available pyridine derivatives. These processes often include halogenation, nucleophilic substitution, and reduction steps to achieve the desired functional groups on the pyridine ring.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Aminopyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: 2-(6-Aminopyridin-2-yl)acetaldehyde or 2-(6-Aminopyridin-2-yl)acetic acid.
Reduction: 2-(6-Aminopyridin-2-yl)ethanamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: Lacks the ethanol group but shares the amino group at the 2-position.
2-(2-Hydroxyethyl)pyridine: Contains the ethanol group but lacks the amino group.
6-Aminopyridine: Has the amino group at the 6-position but lacks the ethanol group.
Uniqueness
2-(6-Aminopyridin-2-yl)ethanol is unique due to the presence of both the amino and ethanol groups on the pyridine ring
Propriétés
IUPAC Name |
2-(6-aminopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUUQOXHSUUDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

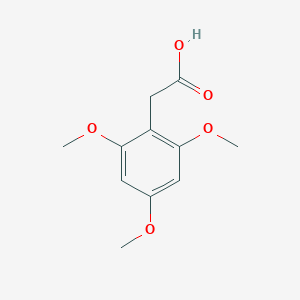
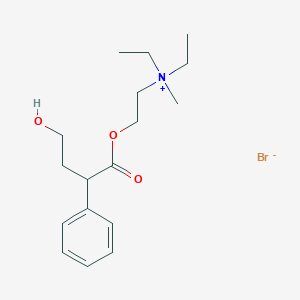
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)

